2,5-dimethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)furan-3-carboxamide is a complex organic compound that features a furan ring substituted with a carboxamide group, a triazole ring, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)furan-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of the Triazole Ring: The triazole ring is often introduced through a click chemistry reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Methylation: Methyl groups are introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2,5-dimethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)furan-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, while the furan ring and methyl groups contribute to the compound’s overall hydrophobicity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylfuran-3-carboxamide: Lacks the triazole ring, potentially resulting in different biological activity and binding properties.
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)furan-3-carboxamide: Lacks the dimethyl substitution on the furan ring, which may affect its chemical reactivity and stability.
Uniqueness
2,5-dimethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)furan-3-carboxamide is unique due to the combination of its furan, triazole, and carboxamide functionalities, along with multiple methyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,5-dimethyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-9(2)13(8-18-6-5-15-17-18)16-14(19)12-7-10(3)20-11(12)4/h5-7,9,13H,8H2,1-4H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTRVQQEUFYZMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC(CN2C=CN=N2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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